molecular formula C17H16 B1591791 4-Ethynyl-4'-propyl-1,1'-biphenyl CAS No. 360768-57-6

4-Ethynyl-4'-propyl-1,1'-biphenyl

Cat. No.: B1591791
CAS No.: 360768-57-6
M. Wt: 220.31 g/mol
InChI Key: ZBSZCHDBZRCUES-UHFFFAOYSA-N
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Description

4-Ethynyl-4’-propyl-1,1’-biphenyl is an organic compound with the molecular formula C17H16 and a molecular weight of 220.31 g/mol It is characterized by the presence of an ethynyl group (-C≡C-) and a propyl group (-C3H7) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-propyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne . The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: Industrial production of 4-Ethynyl-4’-propyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products:

Scientific Research Applications

4-Ethynyl-4’-propyl-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-4’-propyl-1,1’-biphenyl involves its interaction with molecular targets through its ethynyl and biphenyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the biphenyl structure provides rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Ethynyl-4’-pentyl-1,1’-biphenyl
  • 4-Ethynyl-4’-ethyl-1,1’-biphenyl
  • 4-Ethynyl-4’-methyl-1,1’-biphenyl

Comparison: 4-Ethynyl-4’-propyl-1,1’-biphenyl is unique due to its specific combination of an ethynyl group and a propyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-ethynyl-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZCHDBZRCUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600251
Record name 4-Ethynyl-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360768-57-6
Record name 4-Ethynyl-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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